Phycourobilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

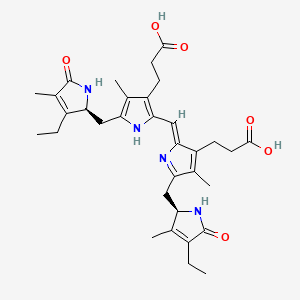

(4S,10Z,16R)-phycourobilin is a urobilin that consists of 3,18-diethyl-2,7,13,17-tetramethyl-1,4,5,15,16,19,22,24-octahydro-21H-biline-8,12-dipropanoic acid bearing two oxo substituents at positions 1 and 19 (the 4S,10Z,16R-iseomer).

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Phycourobilin is integral to the structure and function of phycobiliproteins, which are essential for the light-harvesting complexes in cyanobacteria. These proteins enhance the efficiency of photosynthesis by absorbing light at specific wavelengths:

- Photosynthetic Adaptation : this compound contributes to the photoadaptive strategies of cyanobacteria, allowing them to thrive in varying light conditions. For instance, Synechococcus sp. strain WH8102 exhibits a unique trichromatic phycocyanin that utilizes this compound to optimize light absorption across a broad spectrum (450-650 nm) .

- Biosynthesis Pathway : Recent research has identified the enzyme RpcG, which catalyzes the conversion of phycoerythrobilin to this compound, demonstrating a sophisticated biosynthetic pathway that underscores the evolutionary adaptation of these microorganisms .

Industrial Applications

This compound and its associated proteins have garnered interest for various industrial applications due to their unique properties:

- Natural Dyes and Pigments : The vibrant colors of phycobiliproteins make them suitable as natural colorants in food and cosmetics. Their antioxidant properties further enhance their appeal in nutraceuticals .

- Pharmaceuticals : this compound's potential therapeutic benefits include anti-inflammatory and antioxidant effects, making it a candidate for drug development. Research indicates that phycobiliproteins can exhibit antiviral and anticancer activities .

- Biotechnology : The use of this compound in biotechnological applications is expanding, particularly in bioengineering for improved photosynthetic efficiency in crops and algae-based biofuels .

Case Study 1: Photosynthetic Efficiency in Cyanobacteria

A study on Synechococcus sp. demonstrated how this compound enhances photosynthetic efficiency by allowing these organisms to utilize blue-green light effectively. The research involved isolating phycobilisomes and analyzing their spectral properties using advanced spectroscopic techniques .

Case Study 2: Antioxidant Properties

Research has shown that phycobiliproteins containing this compound possess significant antioxidant capabilities. These properties are being explored for their potential applications in food preservation and health supplements .

Case Study 3: Enzyme Discovery

The discovery of this compound synthase (PUBS) has opened new avenues for understanding how cyanobacteria adapt to light conditions. This enzyme facilitates the synthesis of alternative chromophores, indicating a complex regulatory mechanism that could be harnessed for agricultural biotechnology .

Q & A

Basic Research Questions

Q. How can researchers experimentally distinguish phycourobilin (PUB) from phycoerythrobilin (PEB) in phycobiliproteins?

Methodological Answer: Use UV-Vis spectroscopy to analyze absorption spectra, as PUB exhibits a peak at ~495 nm, while PEB absorbs at ~540–560 nm . Complement this with HPLC coupled with mass spectrometry to separate and quantify chromophores based on retention times and molecular weights. Ensure calibration with purified standards to avoid spectral overlap artifacts .

Q. What experimental designs are appropriate for studying this compound biosynthesis pathways in cyanobacteria?

Methodological Answer: Apply a PICOT framework to structure the research:

- Population: Cyanobacterial strains (e.g., Synechococcus spp.).

- Intervention: Gene knockout/knockdown of lyases (e.g., cpeS, cpeT) involved in PUB attachment.

- Comparison: Wild-type vs. mutant strains.

- Outcome: Quantify PUB/PEB ratios via spectroscopy and assess energy transfer efficiency.

- Time: Monitor chromophore incorporation over growth phases (log vs. stationary) .

Q. How should researchers quantify this compound in mixed chromophore systems?

Methodological Answer: Employ acid-denaturation assays to release chromophores from proteins, followed by spectrophotometric deconvolution using molar extinction coefficients (e.g., PUB: 12,300 M⁻¹cm⁻¹ at 495 nm). Validate with fluorescence lifetime imaging microscopy (FLIM) to resolve energy transfer dynamics .

Advanced Research Questions

Q. How can contradictions in reported this compound binding affinities for viral spike proteins be resolved?

Methodological Answer: Replicate docking studies (e.g., Autodock Vina, SwissDock) under standardized parameters (pH, ionic strength) and validate with surface plasmon resonance (SPR) to measure binding kinetics. Address discrepancies by comparing structural models (e.g., Spike RBD residues ARG403, TYR449) and solvent accessibility .

Q. What strategies mitigate variability in PUB fluorescence quantum yields across experimental conditions?

Methodological Answer: Control environmental factors (temperature, pH, oxidative stress) during phycobiliprotein isolation. Use circular dichroism (CD) to confirm protein folding integrity and correlate with fluorescence emission spectra. Cross-validate quantum yields using integrating sphere setups to account for reabsorption effects .

Q. How do researchers address conflicting hypotheses about this compound’s role in photoprotection vs. light harvesting?

Methodological Answer: Design comparative studies using mutants deficient in PUB synthesis. Measure photoinhibition rates under high-light stress (via chlorophyll fluorescence quenching) and energy transfer efficiency (time-resolved spectroscopy). Apply statistical models (ANOVA) to isolate PUB-specific effects from PEB contributions .

Q. Key Methodological Frameworks

Eigenschaften

Molekularformel |

C33H42N4O6 |

|---|---|

Molekulargewicht |

590.7 g/mol |

IUPAC-Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27+/m1/s1 |

InChI-Schlüssel |

KDCCOOGTVSRCHX-YYVBKQGDSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Isomerische SMILES |

CCC1=C(C(=O)N[C@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Kanonische SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Synonyme |

phycourobilin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.